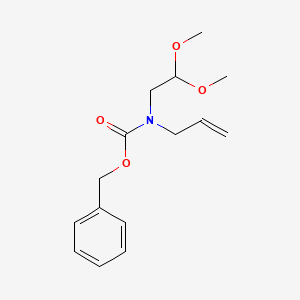

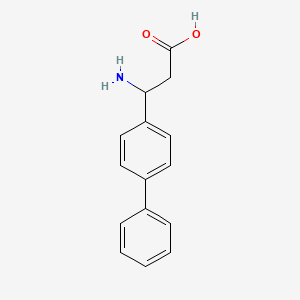

苄基烯丙基(2,2-二甲氧基乙基)氨基甲酸酯

概述

描述

Synthesis Analysis

The synthesis of carbamate compounds often involves the reaction of isocyanates with alcohols or amines. In the case of benzyl allyl(2,2-dimethoxyethyl)carbamate, although not directly mentioned, a similar approach could be used, as seen in the synthesis of related compounds. For instance, the synthesis of 2-hydroxy-4-benzophenonyl allyl carbamate was achieved by the direct addition reaction of 2,4-dihydroxybenzophenone to allyl isocyanate in the presence of a catalyst . Similarly, 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates were synthesized by treating hydroxypyrazoles with methyl isocyanate . These methods suggest that the synthesis of benzyl allyl(2,2-dimethoxyethyl)carbamate could potentially be carried out by reacting the appropriate alcohol or amine with an isocyanate in the presence of a suitable catalyst.

Molecular Structure Analysis

The molecular structure of carbamates can be characterized using various spectroscopic techniques. For example, the structure of new monomers containing UV-absorber function was characterized by FT-IR, 1H-NMR, UV-spectra, XPS, MS, and elemental analysis . In another study, the dihedral angle between the benzyl and carbamate groups in ethyl N-[(benzyloxy)thiocarbonyl]carbamate was determined to be 12.67°, indicating a certain degree of planarity in the molecule . These techniques could be applied to analyze the molecular structure of benzyl allyl(2,2-dimethoxyethyl)carbamate to determine its conformation and electronic properties.

Chemical Reactions Analysis

Carbamates can undergo various chemical reactions, including carbolithiation, which is a process where a carbon-lithium bond is formed. For instance, 1-aryl-1-alkenyl N,N-diisopropylcarbamates underwent syn-carbolithiation, producing lithiated benzyl carbamates . Enol carbamates have also been shown to undergo carbolithiation, followed by N→C aryl migration, leading to the formation of tertiary alcohols . These reactions demonstrate the reactivity of carbamate compounds and suggest that benzyl allyl(2,2-dimethoxyethyl)carbamate could potentially participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates can vary widely depending on their structure. For example, the synthesized carbamate compounds in one study were tested for phytotoxicity, showing different effects on seed germination and seedling growth at various concentrations . The crystal structure of ethyl N-[(benzyloxy)thiocarbonyl]carbamate revealed that molecules are linked into inversion dimers by N—H⋯S hydrogen bonds . These findings indicate that the physical and chemical properties of benzyl allyl(2,2-dimethoxyethyl)carbamate would need to be empirically determined to understand its behavior in different environments and potential applications.

科学研究应用

1. 聚氨酯和聚脲合成

苄基烯丙基(2,2-二甲氧基乙基)氨基甲酸酯是非异氰酸酯聚氨酯 (NIPU) 和聚脲 (NIPUrea) 合成中的关键组分。这些材料使用氨基甲酸酯交换法制备,并表现出优异的热稳定性,玻璃化转变温度 (Tg) 在 -44 至 -35°C 之间,熔化温度 (Tm) 在 29 至 201°C 之间。它们的热稳定性通常超过 200°C,使其适用于高性能应用 (Martin 等人,2016 年)。

2. 立体选择性偶联反应

对映体富集的 α-锡代苄基氨基甲酸酯(包括与苄基烯丙基(2,2-二甲氧基乙基)氨基甲酸酯相关的化合物)用于立体选择性偶联反应。这些由 Cu(I) 催化的反应在合成对映体富集的茚满醇和四氢萘中至关重要,在药物化学和药物合成中很有价值 (Lange 等人,2008 年)。

3. 无金属 C(sp(3))-H 官能化

该化合物在 N-苄基和 N-烯丙基氨基甲酸酯的无金属 C-H 官能化中发挥作用。该过程涉及广泛的亲核试剂,并证明了在目标导向合成中的效用,这对于在有机化学中开发多样化的分子框架非常重要 (Xie 等人,2014 年)。

4. 杂环化合物的合成

苄基烯丙基氨基甲酸酯用于制备氨基取代的二氢苯并[b]氧杂茚和二氢苯并[b]氮杂茚的方法中,这在药物和农用化学品中至关重要。该合成涉及市川重排和闭环复分解反应,证明了这些化合物在杂环化学中的多功能性 (Chwastek 等人,2016 年)。

安全和危害

属性

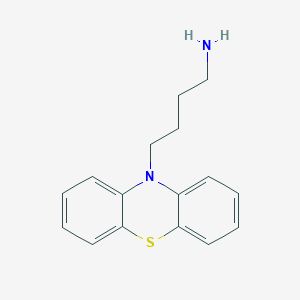

IUPAC Name |

benzyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-4-10-16(11-14(18-2)19-3)15(17)20-12-13-8-6-5-7-9-13/h4-9,14H,1,10-12H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGCOCKTVYVGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN(CC=C)C(=O)OCC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl allyl(2,2-dimethoxyethyl)carbamate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)

![({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride](/img/structure/B1278790.png)